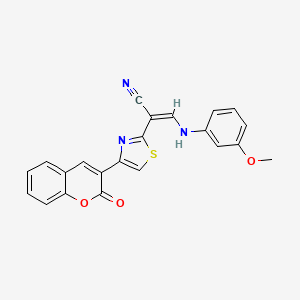
2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide is a chemical compound with the molecular formula C9H9Cl2NO3S . It is also known as a type of anilide .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Conformational Studies
2-Chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide has been the subject of conformational studies. Ishmaeva et al. (2015) investigated its conformation using dipole moment method and quantum chemical calculations, identifying a preferred conformer (Ishmaeva et al., 2015). Similarly, Gowda et al. (2007) examined its N—H bond conformation, noting that it is syn to the ortho methyl group, and linked into chains through intermolecular N—H⋯O hydrogen bonds, which is a common feature in acetanilides (Gowda et al., 2007).
Chemical Characterization
Drabina et al. (2009) conducted a study that involved the characterization of a substance initially thought to be 2-chloro-5-methyl-1,4-phenylenediamine but was later identified as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, highlighting the importance of precise chemical identification in research (Drabina et al., 2009).
Metabolic Pathways in Herbicides
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds related to 2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide, in human and rat liver microsomes. This study provided insights into the complex metabolic pathways and potential carcinogenicity of these compounds (Coleman et al., 2000).
Pharmaceutical Research
In the context of pharmaceutical research, a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and evaluated for its efficacy in treating Japanese encephalitis. This research by Ghosh et al. (2008) demonstrated the compound's significant antiviral and antiapoptotic effects in vitro, indicating the potential of related compounds in medical applications (Ghosh et al., 2008).
Herbicide Soil Reception
Banks and Robinson (1986) investigated the reception and activity of acetochlor (related to 2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide) in soil affected by wheat straw and irrigation. This study contributes to understanding the environmental impact of such herbicides (Banks & Robinson, 1986).
Propriétés
IUPAC Name |
2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3S/c1-16(14,15)6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGLPAWGHCOJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2356414.png)
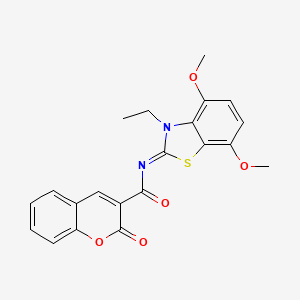
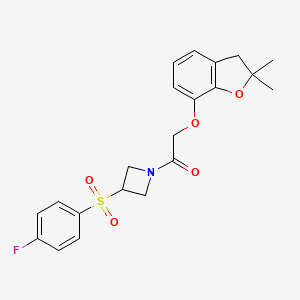
![2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2356420.png)
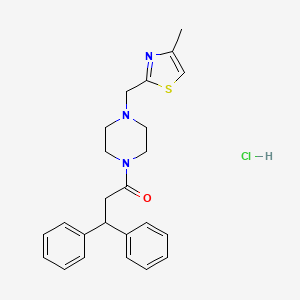
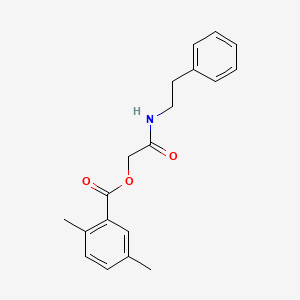
![3-(3-Methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2356425.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2356427.png)
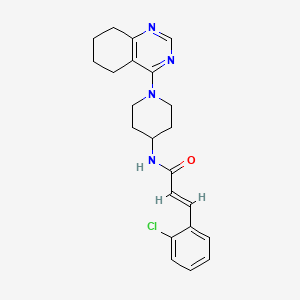
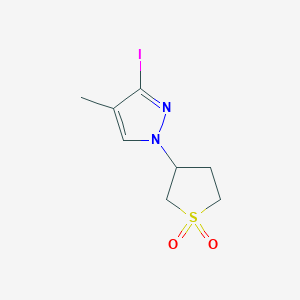
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2356430.png)


